2-Amino-3-methylamino-5-phenylpyridine
CAS No.: 107351-81-5
Cat. No.: VC20755944
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 107351-81-5 |
---|---|
Molecular Formula | C12H13N3 |
Molecular Weight | 199.25 g/mol |
IUPAC Name | 3-N-methyl-5-phenylpyridine-2,3-diamine |
Standard InChI | InChI=1S/C12H13N3/c1-14-11-7-10(8-15-12(11)13)9-5-3-2-4-6-9/h2-8,14H,1H3,(H2,13,15) |
Standard InChI Key | ZZARKLLLBRWNNV-UHFFFAOYSA-N |
SMILES | CNC1=C(N=CC(=C1)C2=CC=CC=C2)N |
Canonical SMILES | CNC1=C(N=CC(=C1)C2=CC=CC=C2)N |
Chemical Identity and Structural Characteristics
Molecular Identity
2-Amino-3-methylamino-5-phenylpyridine is a substituted pyridine derivative featuring two amino groups and a phenyl substituent. The compound is also known by its synonym 3-N-methyl-5-phenylpyridine-2,3-diamine, which highlights its diamine nature within the pyridine scaffold . Its chemical identity is firmly established through several key parameters that distinguish it from related compounds.
Table 1: Chemical Identity Parameters of 2-Amino-3-methylamino-5-phenylpyridine
Parameter | Value | Reference |
---|---|---|
CAS Registry Number | 107351-81-5 | |
Molecular Formula | C₁₂H₁₃N₃ | |
Molecular Weight | 199.25 g/mol | |
Exact Mass | 199.111 | |
HS Code | 2933399090 |
Structural Features
The compound contains a pyridine ring as its core scaffold with three primary functional groups: an amino group at position 2, a methylamino group at position 3, and a phenyl substituent at position 5. This arrangement creates a molecule with multiple potential reactive sites, particularly through its nitrogen atoms which can participate in various chemical interactions including hydrogen bonding, nucleophilic reactions, and metal coordination .
The presence of both primary (2-amino) and secondary (3-methylamino) amine groups differentiates this molecule from simpler aminopyridines and provides distinct chemical reactivity profiles that influence its behavior in synthetic and biological contexts.
Physicochemical Properties
Physical State and Appearance
2-Amino-3-methylamino-5-phenylpyridine presents as a solid substance with a distinctive light green color, according to the safety data documentation . This physical appearance can serve as a preliminary identifier during laboratory handling and quality control processes.
Molecular Properties
Table 2: Key Physicochemical Properties of 2-Amino-3-methylamino-5-phenylpyridine
The compound's LogP value of approximately 3.03 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties that may influence its membrane permeability and potential biological interactions . The polar surface area (PSA) of 50.94 Ų provides insight into the molecule's potential for hydrogen bonding and its ability to penetrate cell membranes—properties relevant to pharmaceutical applications .
Stability and Reactivity
-
Incompatible with strong acids
-
Incompatible with strong bases
These incompatibilities indicate that care should be taken when incorporating this compound into reaction schemes involving these reagent classes.
First Aid Measures
In case of exposure to 2-Amino-3-methylamino-5-phenylpyridine, the following first aid measures are recommended :
Table 4: First Aid Protocols for 2-Amino-3-methylamino-5-phenylpyridine Exposure
Research Context and Applications
Publication | Volume/Issue | Page Numbers | Reference |
---|---|---|---|
Heterocycles | Vol. 24, No. 7 | 1815-1819 | |
Tetrahedron Letters | Vol. 38, No. 44 | 7793-7796 |
These publications suggest the compound has been studied in the context of heterocyclic chemistry, potentially for its synthetic utility or structural properties.
Structural Comparison with Related Compounds
Understanding 2-Amino-3-methylamino-5-phenylpyridine in relation to structurally similar compounds provides valuable context for its chemical behavior and potential applications.
A related compound, 2-Amino-5-phenylpyridine (CAS: 33421-40-8), shares the 2-amino and 5-phenyl substituents but lacks the 3-methylamino group . While 2-Amino-3-methylamino-5-phenylpyridine contains three nitrogen atoms, 2-Amino-5-phenylpyridine has only two, resulting in different electronic properties and potential reactivities.
Table 6: Comparison of 2-Amino-3-methylamino-5-phenylpyridine with 2-Amino-5-phenylpyridine
Additionally, research on amino-3,5-dicyanopyridines, which share the aminopyridine scaffold but with different substituents, demonstrates the broader interest in functionalized pyridines for various applications, including potential biological activities as adenosine receptor ligands .
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